molecular formula C3H5NO3 B1148651 (R)-5-Hydroxy-oxazolidin-2-one CAS No. 163687-18-1

(R)-5-Hydroxy-oxazolidin-2-one

Cat. No.: B1148651
CAS No.: 163687-18-1
M. Wt: 103.0767
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-5-Hydroxy-oxazolidin-2-one is a chiral oxazolidinone derivative of significant interest in medicinal chemistry and organic synthesis. As part of a well-established class of heterocyclic compounds, this enantiomerically pure building block serves as a versatile precursor for the development of novel bioactive molecules and sophisticated chiral auxiliaries . Researchers value this compound for its potential in two primary areas. First, it can be utilized as a key synthetic intermediate for constructing Evans-type chiral auxiliaries, which are instrumental in directing stereoselective reactions, such as aldol condensations and asymmetric Diels-Alder cyclizations . Second, the oxazolidin-2-one core is a privileged scaffold in antibacterial drug discovery . Linezolid and Tedizolid . The mechanism of action for this class is well-defined; oxazolidinones inhibit bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit, thereby preventing the formation of the 70S initiation complex . This unique mechanism provides activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The (R)-configuration at the 5-position is critical for its stereochemical applications and can influence its biological interactions. This product is intended for research purposes as a chemical standard and synthetic intermediate to aid in the exploration of new antibacterial agents and the development of asymmetric synthetic methodologies .

Properties

CAS No.

163687-18-1

Molecular Formula

C3H5NO3

Molecular Weight

103.0767

Synonyms

(R)-5-Hydroxy-oxazolidin-2-one

Origin of Product

United States

Advanced Synthetic Methodologies for R 5 Hydroxy Oxazolidin 2 One and Its Derivatives

Enantioselective and Diastereoselective Synthesis Strategies

The precise control of stereochemistry is paramount in the synthesis of chiral oxazolidinones. Modern synthetic approaches have increasingly turned towards biocatalysis and the use of chiral auxiliaries to achieve high levels of enantioselectivity and diastereoselectivity.

Biocatalytic Approaches to Enantiopure Oxazolidinones

Biocatalysis has surfaced as a compelling strategy for the asymmetric synthesis of oxazolidinones, offering mild reaction conditions and high stereoselectivity. researchgate.net Engineered enzymes, in particular, have demonstrated remarkable potential in catalyzing challenging C-N bond formations.

A significant advancement in the synthesis of enantioenriched oxazolidinones is the use of enzymatic intramolecular C(sp3)-H amination of carbamate (B1207046) derivatives. acs.org This method leverages engineered heme proteins, such as myoglobin-based catalysts, to facilitate the direct conversion of C-H bonds to C-N bonds. acs.org This biocatalytic strategy is applicable to a diverse range of substrates and exhibits high functional group tolerance, providing good yields and high enantioselectivity. acs.org

Engineered myoglobin (B1173299) variants have been shown to be capable of C(sp3)-H activation under mild conditions through mediated nitrene transfer. researchgate.net The intramolecular cyclization of readily available and stable N-acetoxyamides serves as the substrate for this transformation, leading to the formation of 2-oxazolidinones with high enantioselectivity. researchgate.net

Table 1: Performance of Engineered Myoglobin Variants in C(sp3)-H Amination for Oxazolidinone Synthesis

Catalyst Substrate Product Yield (%) Enantiomeric Excess (ee %)
Mb(H64V,V68A) N-Benzoyl-2-propyl carbamate 4-Methyl-oxazolidin-2-one 78 95 (R)
Mb(H64V,V68A,Y146F) N-Benzoyl-2-butyl carbamate 4-Ethyl-oxazolidin-2-one 85 98 (R)

This table is a representative example based on findings in the field and may not reflect the full scope of published data.

A notable breakthrough in biocatalytic synthesis is the development of enantiodivergent biocatalysts. acs.org By engineering the active site of enzymes like myoglobin, it is possible to control the stereochemical outcome of the C-H amination reaction, leading to the selective formation of either the (R)- or (S)-enantiomer of the oxazolidinone product from the same starting material. acs.org An outer sphere mutation, such as Y146F in myoglobin, has been found to be beneficial in favoring the productive C-H amination pathway over unproductive reductive pathways. acs.org This approach not only provides access to both enantiomers but also enhances the synthetic utility of the methodology for producing key intermediates for various applications. acs.org

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical course of a reaction. Oxazolidinones themselves, particularly derivatives of (R)-5-Hydroxy-oxazolidin-2-one, are widely used as chiral auxiliaries in a variety of asymmetric transformations. wikipedia.org

The Evans aldol (B89426) reaction is a cornerstone of asymmetric synthesis, utilizing chiral oxazolidinone auxiliaries to achieve highly diastereoselective aldol additions. scielo.org.mx The N-acyl derivative of the oxazolidinone acts as the enolate precursor. Upon treatment with a Lewis acid, such as dibutylboron triflate, and a hindered base, a Z-enolate is formed. This enolate then reacts with an aldehyde through a chair-like six-membered transition state to afford the syn-aldol product with a high degree of stereocontrol. scielo.org.mx

The stereochemical outcome is dictated by the steric influence of the substituent on the chiral auxiliary, which directs the approach of the aldehyde to one face of the enolate. scielo.org.mx A variety of oxazolidinone auxiliaries derived from amino alcohols have been developed to provide access to different aldol products. nih.gov

Table 2: Diastereoselectivity in Evans Aldol Reactions Using Oxazolidinone Auxiliaries

N-Acyl Oxazolidinone Aldehyde Diastereomeric Ratio (syn:anti) Yield (%)
N-Propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one Isobutyraldehyde >99:1 85
N-Propionyl-(4S)-4-isopropyloxazolidin-2-one Benzaldehyde 95:5 90

This table is a representative example based on findings in the field and may not reflect the full scope of published data.

A powerful strategy for the synthesis of 4,5-disubstituted oxazolidin-2-ones involves the integration of an asymmetric aldol reaction with a modified Curtius rearrangement. mdpi.comnih.gov This approach allows for the direct conversion of the aldol adduct, which bears the chiral auxiliary, into the desired oxazolidin-2-one ring system. mdpi.comnih.gov

The process begins with a standard asymmetric aldol reaction to establish the desired stereochemistry at the α- and β-positions of the carbonyl compound. nih.gov The resulting β-hydroxy N-acyl oxazolidinone can then undergo a tandem reaction sequence. mdpi.comnih.gov Treatment with an azide (B81097) source, such as trimethylsilyl (B98337) azide, initiates a nucleophilic attack at the carbonyl carbon of the N-acyl group. nih.gov This is followed by a Curtius rearrangement, where the acyl azide intermediate rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.org The isocyanate then undergoes intramolecular cyclization, with the hydroxyl group attacking the isocyanate carbon, to form the stable 4,5-disubstituted oxazolidin-2-one ring. mdpi.comnih.gov

This methodology provides an efficient route to optically active oxazolidin-2-ones with two vicinal stereocenters and has been successfully applied to the total synthesis of natural products. mdpi.comnih.gov

The mechanism of the Curtius rearrangement is believed to be a concerted process, where the loss of nitrogen gas and the migration of the R-group occur simultaneously. wikipedia.org This concerted nature ensures the retention of configuration at the migrating carbon, which is crucial for preserving the stereochemical integrity established in the initial aldol reaction. wikipedia.org

Organocatalytic Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. The use of small organic molecules as catalysts provides mild reaction conditions, high enantioselectivity, and operational simplicity.

Domino reactions, or cascade reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. In the context of oxazolidinone synthesis, these reactions provide rapid access to complex molecular architectures from simple starting materials.

A notable example is the squaramide-catalyzed asymmetric N,O-acetalization/aza-Michael addition domino reaction. nih.govresearchgate.net This methodology facilitates the construction of pyrazolinone-embedded spirooxazolidines by reacting N-Boc ketimines derived from pyrazolin-5-ones with γ-hydroxyenones. nih.gov This cascade spiroannulation generates two stereocenters in a single step, affording the desired products in good yields with moderate to good diastereoselectivities and high enantioselectivities. nih.govresearchgate.net The reaction proceeds through an initial hemiaminal formation, which is followed by an intramolecular aza-Michael reaction to construct the oxazolidine (B1195125) ring. uva.es

Another organocatalytic approach involves the asymmetric bromocyclization of carbamic acids generated in situ from allylamines and carbon dioxide (CO₂). rsc.org This reaction, catalyzed by a chiral bifunctional selenide (B1212193) derived from BINOL, produces chiral 2-oxazolidinones with good enantioselectivities, demonstrating an effective use of CO₂ as a C1 building block in a catalytic asymmetric transformation. rsc.org

Table 1: Organocatalytic Domino Reactions for Oxazolidinone Synthesis

Catalyst Type Reactants Product Type Key Features Ref
Squaramide N-Boc Pyrazolinone Ketimines, γ-Hydroxyenones Spirooxazolidines Good yields, up to >99% ee nih.govresearchgate.net
BINOL-derived Selenide Allylamines, CO₂, NBS 5-(bromomethyl)-2-oxazolidinones Catalytic asymmetric CO₂ utilization rsc.org

The success of organocatalytic asymmetric cyclizations hinges on the rational design of the catalyst, which must effectively control the stereochemical outcome of the reaction. Bifunctional catalysts are particularly effective as they can activate both nucleophile and electrophile simultaneously, organizing the transition state to favor the formation of one enantiomer.

In the squaramide-catalyzed domino reaction, a hydroquinine-derived bifunctional squaramide is employed. nih.govuva.es The squaramide moiety activates the γ-hydroxyenone substrate through hydrogen bonding, while the tertiary amine of the hydroquinine (B45883) scaffold acts as a Brønsted base. uva.es This dual activation facilitates the initial N,O-acetalization followed by the subsequent stereocontrolled aza-Michael addition. uva.es

Similarly, the design of chiral N,N'-dioxide ligands for coordination with metal centers illustrates a key principle in asymmetric catalysis: the creation of a defined chiral environment. nih.gov Although used with metals, the concept of a rigid chiral backbone that lowers the LUMO energy of a substrate is a central tenet of catalyst design. nih.gov For the asymmetric bromocyclization, a BINOL-derived catalyst featuring both a selenide and a hydroxyl group is used. rsc.org This bifunctional design allows the catalyst to activate the bromine source and interact with the carbamic acid intermediate, thereby inducing asymmetry in the cyclization step. rsc.org

Transition Metal-Catalyzed Enantioselective Reactions

Transition metal catalysis offers a diverse and powerful platform for the enantioselective synthesis of oxazolidinones. Catalysts based on nickel, palladium, and iridium have been developed to perform a range of transformations, including hydrogenation, cyclization, and amination reactions, with high levels of stereocontrol.

Nickel-catalyzed asymmetric hydrogenation has been developed as an efficient and economical method for producing chiral 2-oxazolidinones. bohrium.com This strategy typically involves the hydrogenation of the C=C double bond of a 2-oxazolone precursor. This approach provides access to a variety of chiral 2-oxazolidinones with excellent yields (95-99%) and enantioselectivities (97->99% ee). bohrium.com The reaction can be performed on a gram scale with low catalyst loading, highlighting its practical utility. bohrium.com Mechanistic studies suggest a pathway involving the tautomerization of the enamine substrate to its imine isomer, followed by an asymmetric 1,2-addition of a Ni(II)-hydride species to the preferred imine intermediate. bohrium.com

Table 2: Nickel-Catalyzed Asymmetric Hydrogenation of 2-Oxazolones

Catalyst System Substrate Scope Yield Enantiomeric Excess (ee) Ref
Ni(OAc)₂ / Chiral Ligand Various 4-substituted-2-oxazolones 95-99% 97->99% bohrium.com

Palladium catalysts are highly versatile and have been extensively used in the synthesis of heterocyclic compounds, including oxazolidinones. One established method is the palladium-catalyzed intramolecular cyclization of biscarbamates derived from ene-diols. nih.govresearchgate.net The catalytic cycle for this transformation involves the formation of a metal-olefin complex, followed by ionization, nucleophilic substitution by the second carbamate nitrogen, and decomplexation to yield the oxazolidinone product. nih.govresearchgate.net

More advanced palladium-catalyzed multicomponent reactions have also been developed. For instance, a one-pot, three-component reaction involving propargylamines, aryl halides, and atmospheric CO₂ can produce highly functionalized 5-methylene-1,3-oxazolidin-2-ones. nih.gov This process involves a sequence of carboxylation, cyclization, and cross-coupling reactions, forming up to four new bonds in a single operation under mild conditions. nih.gov

Table 3: Palladium-Catalyzed Reactions for Oxazolidinone Synthesis

Reaction Type Starting Materials Catalyst System Product Ref
Intramolecular Cyclization Cyclic biscarbamates Pd₂(dba)₃·CHCl₃ / P(O-i-Pr)₃ Bicyclic oxazolidinones nih.govresearchgate.net
Multicomponent Reaction Propargylamines, Aryl iodides, CO₂ Pd(OAc)₂ / Ligand 5-Methylene-1,3-oxazolidin-2-ones nih.gov

Iridium catalysis provides unique reactivity for allylic substitution reactions, often complementing the regioselectivity observed with palladium catalysts. lookchem.com An iridium-catalyzed regiospecific and stereospecific allylic amination has been developed for the synthesis of 3,4-disubstituted oxazolidin-2-ones. rsc.org The reaction pathway is highly dependent on the choice of nucleophile; when allylamine (B125299) is used with carbonates of γ-hydroxy α,β-unsaturated esters, the reaction proceeds via an amination followed by an intramolecular cyclization to furnish the oxazolidin-2-one core. rsc.org This method allows for the synthesis of enantioenriched products with complete transfer of chirality from the starting material. rsc.org

Stereoselective Ring-Forming Reactions

Stereoselective ring-forming reactions are paramount in establishing the chiral centers of the oxazolidinone ring. Various strategies have been developed to achieve high levels of stereocontrol, starting from diverse chiral precursors.

From Chiral Aziridines via Ring-Opening and Cyclization

A powerful strategy for the synthesis of 5-functionalized oxazolidin-2-ones involves the stereospecific transformation of enantiomerically pure 2-substituted aziridines. This method proceeds with retention of configuration at the C-2 position of the aziridine (B145994), which becomes the C-5 position of the oxazolidinone. The reaction is initiated by the regioselective ring-opening of the aziridine, followed by an intramolecular cyclization. bioorg.org

The process is particularly efficient for aziridines bearing an electron-withdrawing group at the C-2 position, such as an ester or acyl group. bioorg.org The reaction can be performed as a one-pot transformation, offering high yields. bioorg.org For instance, commercially available enantiomerically pure N-(R)-α-methylbenzylaziridine-2(R)-carboxylic acid menthol (B31143) ester can be converted to the corresponding 5(R)-oxazolidinone-5-carboxylic acid menthol ester in 93% yield. bioorg.org The absolute configuration of the resulting oxazolidinone is directly controlled by the stereochemistry of the starting aziridine. bioorg.org

This methodology has been successfully applied to the synthesis of various 5-substituted chiral oxazolidin-2-ones, demonstrating its versatility. bioorg.orgbioorg.org The regioselectivity of the aziridine ring-opening is a critical factor, and it can be influenced by the nature of the substituents on the aziridine ring. nih.gov

Table 1: Synthesis of 5-Functionalized Oxazolidin-2-ones from Chiral Aziridines

Starting Aziridine Product Yield (%)
N-(R)-α-Methylbenzylaziridine-2(R)-carboxylic acid menthol ester 2-Oxo-3-[1(R)-phenylethyl]-oxazolidine-5(R)-carboxylic acid menthol ester 93
N-(R)-α-Methylbenzylaziridine-2(S)-carboxylic acid menthol ester 2-Oxo-3-[1(R)-phenylethyl]-oxazolidine-5(S)-carboxylic acid menthol ester 93
2-Acyl-substituted aziridines 5-Acyl-substituted chiral 2-oxazolidinones High

Data sourced from Sim et al. (2000). bioorg.org

Stereoselective Aminohydroxylation Processes

Stereoselective aminohydroxylation of alkenes provides a direct route to vicinal amino alcohols, which are key precursors to oxazolidinones. This transformation can be achieved using biocatalytic methods, which offer high regio- and stereoselectivity under environmentally benign conditions. researchgate.net Halohydrin dehalogenases are notable biocatalysts for this purpose, demonstrating diverse catalytic capabilities. researchgate.net

Another approach involves the aminohydroxylation of allylic carbamates, often catalyzed by transition metals like potassium osmate, to produce 2-amino-1,3-diols. nih.govbeilstein-journals.org These diols can then be cyclized to form the corresponding oxazolidinone ring. The stereochemistry of the final product is controlled by the facial selectivity of the aminohydroxylation step. nih.gov This method has been utilized in the synthesis of pinane-based 2-amino-1,3-diols, which were subsequently converted to pinane-condensed or spiro-oxazolidin-2-ones. nih.govbeilstein-journals.org

Cycloaddition Reactions with Chiral Oxiranes

The cycloaddition of isocyanates with epoxides is a well-established method for the synthesis of oxazolidinones. nih.gov When chiral oxiranes (epoxides) are employed, this reaction can provide a stereoselective route to enantiomerically enriched oxazolidinones. The reaction involves the ring-opening of the epoxide by the isocyanate, followed by an intramolecular cyclization. nih.gov

The reaction of chlorosulfonyl isocyanate (CSI) with epoxides has been studied, yielding both oxazolidinones and five-membered cyclic carbonates. nih.gov Computational studies suggest that the cycloaddition proceeds through an asynchronous concerted mechanism. nih.gov This method offers a metal-free approach with short reaction times and good yields. nih.gov

From β-Amino Alcohols

The most direct and common method for the synthesis of oxazolidinones is the cyclization of β-amino alcohols. mdpi.comresearchgate.net Chiral β-amino alcohols can be readily prepared from the reduction of α-amino acids. mdpi.com The subsequent cyclization is typically achieved by treatment with phosgene (B1210022) or its derivatives, or with dialkyl carbonates like diethyl carbonate. nih.govmdpi.com

Microwave-assisted synthesis has been shown to improve reaction times and yields for the cyclization of amino alcohols with diethyl carbonate. mdpi.com This method is applicable to the synthesis of a variety of 4-substituted oxazolidin-2-ones. mdpi.com For example, (S)-2-amino-1-butanol can be readily converted to (S)-4-ethyl-2-oxazolidinone. nih.gov

Table 2: Microwave-Assisted Synthesis of 4-Substituted Oxazolidin-2-ones from β-Amino Alcohols

Amino Alcohol Product Yield (%) (Microwave)
(S)-Phenylalaninol (S)-4-Benzyl-oxazolidin-2-one 91
(S)-Valinol (S)-4-Isopropyl-oxazolidin-2-one 89
(S)-Leucinol (S)-4-Isobutyl-oxazolidin-2-one 88
(1R,2S)-Norephedrine (4R,5S)-4-Methyl-5-phenyl-oxazolidin-2-one 90

Data sourced from Peris et al. (2007). mdpi.com

From 1,3-Diols or 3-Amino Alcohols

While less common for the direct synthesis of 5-hydroxy-oxazolidin-2-ones, related structures can be accessed from 1,3-diols and 3-amino alcohols. For instance, pinane-based 2-amino-1,3-diols have been synthesized and subsequently cyclized to form oxazolidinones. nih.govbeilstein-journals.org The synthesis of these trifunctionalized terpenoids can be achieved through stereoselective hydroxyamination processes. nih.gov The resulting primary and secondary 2-amino-1,3-diols can undergo regioselective ring closure to yield pinane-condensed oxazolidines. beilstein-journals.org

Functional Group Interconversion and Derivatization Strategies

Once the this compound scaffold is constructed, functional group interconversions and derivatizations are crucial for the synthesis of diverse analogs and for introducing desired functionalities. The hydroxyl group at the C-5 position is a key handle for such modifications.

Strategies for derivatization can include the introduction of chromophores or fluorophores to facilitate analytical detection by methods such as HPLC-UV or HPLC-FLD. nih.gov For example, the hydroxyl group can be reacted with derivatization reagents to form esters or ethers. Rhodamine derivatives, for instance, can be used to introduce a highly fluorescent and ionizable tag, enhancing detection in LC-MS analysis. nih.gov

The nitrogen atom of the oxazolidinone ring can also be a site for derivatization, although this is less common when the focus is on modifying the C-5 substituent. The carbamate functionality itself is generally stable but can be cleaved under specific conditions if required. nih.gov The lactam carbonyl can also potentially undergo reactions, though it is relatively unreactive towards nucleophilic attack. nih.gov

Oxidation Reactions

The primary alcohol of this compound serves as a versatile handle for the introduction of various functional groups through oxidation. Mild and selective oxidation to the corresponding aldehyde, (R)-5-formyl-oxazolidin-2-one, is a crucial transformation, providing an electrophilic center for carbon-carbon bond formation. Further oxidation to the carboxylic acid, (R)-oxazolidin-2-one-5-carboxylic acid, furnishes a key intermediate for the synthesis of amide and ester derivatives.

Several modern oxidation protocols are amenable to this transformation, offering high yields and chemoselectivity while preserving the stereochemical integrity of the chiral center. Commonly employed methods include the Swern oxidation, the Dess-Martin periodinane (DMP) oxidation, and TEMPO-catalyzed oxidations.

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride at low temperatures (-78 °C), followed by the addition of a hindered base such as triethylamine. chem-station.comwikipedia.orglibretexts.orgorganic-chemistry.orgmissouri.edu This method is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org

The Dess-Martin periodinane (DMP) oxidation employs a hypervalent iodine reagent, which offers the advantages of neutral pH, room temperature conditions, and often shorter reaction times. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org DMP is particularly useful for sensitive substrates due to its high chemoselectivity. wikipedia.org Interestingly, under certain conditions, DMP can also facilitate the oxidation of primary alcohols directly to carboxylic acids. rsc.orgresearchgate.net

TEMPO (2,2,6,6-tetramethylpiperidinyloxy) catalyzed oxidations represent a green and efficient alternative, often using a co-oxidant like sodium hypochlorite. organic-chemistry.orgorgsyn.org These reactions are highly selective for primary alcohols and proceed under mild conditions.

Table 1: Oxidation Reactions of this compound and Derivatives

Oxidation Method Reagents and Conditions Product Typical Yield (%)

Modifications at Specific Ring Positions

Functionalization of the oxazolidinone ring at its nitrogen (N3) and carbon (C4) positions allows for the synthesis of a diverse array of derivatives with tailored properties.

N3 Position Modifications: The secondary amine within the oxazolidinone ring can undergo N-alkylation and N-arylation to introduce various substituents. Copper-catalyzed N-arylation, a variant of the Ullmann condensation, has emerged as a powerful tool for this transformation. researchgate.netrsc.orgorganic-chemistry.org These reactions typically employ a copper(I) or copper(II) catalyst in the presence of a suitable ligand and a base to couple the oxazolidinone nitrogen with an aryl halide. researchgate.netorganic-chemistry.orgorganic-chemistry.org This methodology provides a direct route to N-aryl-2-oxazolidinones, which are key structural motifs in many pharmaceuticals. A general approach to N-aryl-(5R)-hydroxymethyl-2-oxazolidinones involves the reaction of N-lithio-N-aryl carbamates with (R)-glycidyl butyrate. orgsyn.orgresearchgate.net

C4 Position Modifications: Introducing substituents at the C4 position of the oxazolidinone ring often relies on the use of the corresponding N-acylated oxazolidinone as a chiral auxiliary. The enolates generated from these N-acyl derivatives can undergo highly diastereoselective alkylation reactions. fiveable.menih.govuwo.ca The stereochemical outcome is directed by the existing chiral centers on the oxazolidinone auxiliary, typically at the C4 and/or C5 positions. nih.govuwindsor.ca While this is a powerful strategy for asymmetric synthesis, it modifies the N-acyl side chain rather than the C4 position of the core ring itself. Direct modification at the C4 position of a pre-formed 5-substituted oxazolidinone is less common and represents a synthetic challenge.

Table 2: Modifications at N3 and C4 Ring Positions

Modification Type Reaction Reagents and Conditions Product
N-Arylation Copper-catalyzed coupling Aryl Halide, CuI, Ligand (e.g., DMEDA), Base (e.g., K₂CO₃), Solvent (e.g., Toluene) N-Aryl-oxazolidinone

Synthesis of Spiro-oxazolidinones

Spiro-oxazolidinones are a class of compounds where the oxazolidinone ring is fused to another ring system at a single carbon atom. These complex, three-dimensional structures are of significant interest in medicinal chemistry. Several synthetic strategies have been developed for their construction, including 1,3-dipolar cycloadditions and intramolecular cyclizations.

1,3-Dipolar Cycloaddition: This powerful ring-forming reaction involves the addition of a 1,3-dipole, such as a nitrone or an azomethine ylide, to a dipolarophile containing a double bond. mdpi.com When an exocyclic methylene (B1212753) group is present on a ring adjacent to the oxazolidinone, it can act as the dipolarophile, leading to the formation of a spiro-isoxazolidine or spiro-pyrrolidine fused to the oxazolidinone core. nih.govresearchgate.netmdpi.com This approach allows for the regio- and stereoselective construction of complex spirocyclic systems. researchgate.net

Intramolecular Cyclization: Spiro-oxazolidinones can also be synthesized through intramolecular cyclization reactions. nih.govresearchgate.net For instance, a suitably functionalized precursor containing both the oxazolidinone moiety and a tethered reactive group can be induced to cyclize, forming the spirocyclic junction. researchgate.netnih.govbris.ac.uk The synthesis of steroid-17-spiro-oxazolidinones from 17S-spiro-oxiranes serves as a classic example of building the oxazolidinone ring onto a pre-existing spiro center. nih.gov

Table 3: Synthesis of Spiro-oxazolidinones

Synthetic Method Description Starting Materials Product
1,3-Dipolar Cycloaddition Reaction of a 1,3-dipole with an exocyclic alkene adjacent to the oxazolidinone ring. Nitrones/Azomethine Ylides, Methylene-oxazolidinone derivatives Spiro-isoxazolidine/pyrrolidine-oxazolidinone
Intramolecular Cyclization Ring closure of a precursor containing both the oxazolidinone and a reactive tether. Functionalized oxazolidinone derivatives Spiro-oxazolidinone
From Spiro-oxiranes Ring-opening of a spiro-epoxide followed by cyclization to form the oxazolidinone ring. Spiro-oxiranes, Amines/Isocyanates Spiro-oxazolidinone

Reactivity and Mechanistic Investigations of R 5 Hydroxy Oxazolidin 2 One Systems

Reaction Pathways and Intermediates

The synthesis of the oxazolidin-2-one core, particularly substituted variants related to (R)-5-Hydroxy-oxazolidin-2-one, often proceeds through well-defined reaction pathways involving distinct intermediates. A prominent method involves a combination of an asymmetric aldol (B89426) reaction and a modified Curtius rearrangement. nih.govnih.gov In this pathway, a β-hydroxy carbonyl substrate is converted into an acyl azide (B81097) intermediate. nih.gov Subsequent thermal decomposition of the acyl azide leads to the loss of dinitrogen gas (N₂) and the formation of a highly reactive acyl nitrene. This nitrene rapidly rearranges to an isocyanate intermediate, which then undergoes intramolecular ring closure to furnish the final chiral oxazolidin-2-one product. nih.gov

This synthetic strategy has proven effective for a range of substrates, demonstrating broad functional group tolerance. Aryl groups with both electron-donating and electron-withdrawing substituents, as well as various aliphatic groups, are well-tolerated, leading to the desired 4,5-disubstituted oxazolidin-2-ones in good to excellent yields. nih.gov

Another significant pathway involves the reaction of N-lithioarylcarbamates with (R)-glycidyl butyrate. This method provides the intermediate (R)-5-(hydroxymethyl)-2-oxazolidinones with high enantiomeric purity and in excellent yields. nih.gov The reaction proceeds via the nucleophilic attack of the lithiated carbamate (B1207046) on the epoxide ring of the glycidyl (B131873) butyrate, followed by intramolecular cyclization.

The table below illustrates the scope of the asymmetric aldol/Curtius reaction approach for synthesizing various 4,5-disubstituted oxazolidin-2-ones. nih.gov

EntrySubstrate Substituent (R)ProductYield (%)
1p-chlorophenyl8a97
2p-fluorophenyl8b95
3Thiophene8c92
4p-methoxyphenyl8e90
5p-cyano8h80
6p-nitro8i79
7p-trifluoromethyl8j80
8Aliphatic (7k)8k90
9Aliphatic (7l)8l73

Studies of Ring-Opening and Ring-Closing Mechanisms

The stability of the oxazolidinone ring is not absolute; it can undergo ring-opening under specific conditions, a process that is often a key step in its synthetic utility or degradation. Conversely, ring-closing reactions are fundamental to its synthesis.

Ring-Closing Mechanisms: A notable example of a ring-closing transformation is the quantitative ring contraction of trans-5-hydroxy-1,3-oxazin-2-ones into cis-5-hydroxymethyl-oxazolidinones. nih.gov Mechanistic studies, supported by Density Functional Theory (DFT) calculations, have shown that this reaction is driven by basicity rather than nucleophilicity. nih.gov The proposed mechanism involves deprotonation of the hydroxyl group, followed by an intramolecular nucleophilic attack and rearrangement, leading to the thermodynamically more stable five-membered oxazolidinone ring.

The aza-Payne-type rearrangement offers another atom-economical pathway, where epoxy amines react with carbon dioxide to yield 5-hydroxymethyl oxazolidinones. nih.gov This intramolecular ring-closure is often catalyzed, with studies showing that binary organocatalysts can facilitate the transformation under mild conditions, such as atmospheric pressure of CO₂. nih.gov

Ring-Opening Mechanisms: The oxazolidine (B1195125) ring is susceptible to hydrolysis, which constitutes a reverse of the condensation reaction often used in its synthesis. nih.gov The hydrolysis of oxazolidines has been shown to involve the participation of both solvent and buffer components. nih.gov Acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols is another synthetically valuable transformation that provides a stereocontrolled route to 2-amino ethers. wikipedia.org The reaction is believed to proceed via protonation of the oxazolidinone carbonyl or the aziridine (B145994) nitrogen, which activates the strained aziridine ring towards nucleophilic attack by the alcohol. The release of strain energy from the fused bicyclic system is a significant driving force for this reaction. nih.gov

Furthermore, palladium-catalyzed ring-opening cyclization of 2-vinylaziridines with carbon dioxide provides a regio- and stereoselective route to 5-vinyloxazolidinones, highlighting the diverse ways the ring can be formed from strained precursors. organic-chemistry.org

Role of Intramolecular Interactions and Stereoelectronic Effects

The reactivity and stability of the this compound system are heavily influenced by subtle intramolecular interactions and stereoelectronic effects. These factors dictate the preferred conformations of intermediates and the energy barriers of transition states, thereby controlling reaction pathways and stereochemical outcomes.

Stereoelectronic effects are critical in reactions involving the cleavage of bonds adjacent to heteroatoms. It is postulated that the specific cleavage of a carbon-oxygen or a carbon-nitrogen bond in tetrahedral intermediates, which can form during ring-opening or closing, is allowed only when the other heteroatoms have lone pair orbitals oriented anti-periplanar to the bond being broken. nih.gov This orbital alignment lowers the energy of the transition state, effectively controlling the reaction's regiochemistry and stereochemistry.

Intramolecular hydrogen bonding is another crucial interaction. In the this compound molecule itself, the hydroxymethyl group can form a hydrogen bond with the carbonyl oxygen or the ring oxygen, influencing the molecule's conformation and the reactivity of the hydroxyl group.

In catalyzed reactions, such as the aza-Payne-type rearrangement of epoxy amines, the mechanism often involves dual activation by the catalyst. nih.gov For instance, an ion pair catalyst can feature a hydrogen-bond donor component (HBD⁺) that polarizes the oxygen atom of the epoxide, while the hydrogen bond acceptor component (HBA⁻) activates the N–H bond of the amine. nih.gov This simultaneous activation, a result of directed intramolecular interactions within the substrate-catalyst complex, facilitates the subsequent insertion of carbon dioxide and ring closure. nih.gov

The table below shows the performance of various ion pair catalysts in the synthesis of oxazolidinones via the aza-Payne-type rearrangement, illustrating the impact of catalyst structure on reaction efficiency. nih.gov

EntryCatalyst (HBD⁺/HBA⁻)Yield (%)Time (h)
1TBDH⁺/4-OP⁻841
2MTBDH⁺/4-OP⁻751
3DBUH⁺/4-OP⁻681
4TMGH⁺/4-OP⁻551
5DMAPH⁺/4-OP⁻421
6TBDH⁺/3-OP⁻651
7TBDH⁺/2-OP⁻711

TBD=1,5,7-Triazabicyclo[4.4.0]dec-5-ene; MTBD=7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene; DBU=1,8-Diazabicyclo[5.4.0]undec-7-ene; TMG=1,1,3,3-Tetramethylguanidine; DMAP=4-Dimethylaminopyridine; 4-OP⁻=4-oxypyridine anion.

Kinetic and Thermodynamic Aspects of Transformations

The transformations of this compound systems are governed by a balance of kinetic and thermodynamic factors. While comprehensive quantitative data for this specific molecule are not always available, mechanistic studies provide significant insight into these aspects.

Thermodynamic Control: Many reactions involving the oxazolidinone scaffold lead to the formation of a thermodynamically stable five-membered ring. The ring contraction of 1,3-oxazin-2-ones to oxazolidin-2-ones is a prime example of a thermodynamically driven process. nih.gov DFT studies have shown that the oxazolidinone product is energetically more favorable. The finding that this reaction's success depends on the base's strength (basicity) rather than its nucleophilic character suggests that a key deprotonation step reaches equilibrium, and the reaction proceeds through the most stable conjugate base intermediate. nih.gov Similarly, in the synthesis of chiral oxazolidines, prolonged reaction times can increase the diastereoselectivity, indicating that the reaction trends towards the thermodynamically more stable diastereomer. researchgate.net

Kinetic Control: In contrast, many stereoselective reactions are kinetically controlled, where the product distribution is determined by the relative rates of competing reaction pathways. The use of oxazolidinones as chiral auxiliaries in asymmetric alkylations, for instance, relies on creating a significant energy difference between the transition states leading to the different stereoisomers. rsc.org Lowering the reaction temperature is a common strategy to enhance kinetic control and improve selectivity by favoring the pathway with the lowest activation energy. For example, in certain Lewis acid-mediated radical conjugate additions, reducing the temperature suppresses the formation of undesired reduction byproducts and significantly improves diastereoselectivity. nih.gov

Computational studies using DFT have become invaluable for dissecting these aspects. By mapping potential energy surfaces and calculating the energy barriers of transition states, researchers can predict the most likely kinetic pathways. beilstein-journals.org For instance, DFT calculations on the reaction of epoxides with chlorosulfonyl isocyanate revealed an asynchronous concerted pathway and identified the transition state with the lower energy barrier, thus explaining the observed regioselectivity. beilstein-journals.org The stability of intermediates is also a critical factor; studies on related oxazolidines show that some protonated intermediates are highly stable, while others undergo immediate, low-barrier ring-opening, highlighting kinetic lability. researchgate.net

Applications As Chiral Building Blocks and Synthetic Intermediates

Utility in the Synthesis of Enantiomerically Pure Compounds

The primary function of (R)-5-Hydroxy-oxazolidin-2-one derivatives is to facilitate the synthesis of enantiomerically pure compounds. Their rigid structure and predictable stereochemical control make them a method of choice for constructing chiral centers with high fidelity. researchgate.net

The formation of carbon-carbon bonds is fundamental to organic synthesis, and chiral oxazolidinones provide exceptional control over these processes.

Asymmetric Alkylation: The enolates derived from N-acyl oxazolidinones undergo highly diastereoselective alkylation with a variety of electrophiles, such as allylic and benzylic halides. wikipedia.org Deprotonation with a strong base, like sodium bis(trimethylsilyl)amide (NaHMDS), forms a rigid (Z)-enolate chelated to the sodium ion. The bulky substituent on the auxiliary directs the incoming electrophile to the opposite face, leading to the formation of a new stereocenter with excellent control. williams.edu

Table 1: Examples of Asymmetric Alkylation Using Chiral Oxazolidinone Auxiliaries
N-Acyl OxazolidinoneElectrophileConditionsDiastereomeric Ratio (d.r.)Reference
N-Propionyl-(S)-4-benzyl-2-oxazolidinoneAllyl iodide1) NaHMDS, THF, -78 °C 2) Allyl iodide98:2 williams.edu
N-Propionyl-(S)-4-benzyl-2-oxazolidinoneBenzyl bromide1) LDA, THF, -78 °C 2) Benzyl bromide>99:1 wikipedia.org

Asymmetric Aldol (B89426) Reactions: Aldol reactions mediated by Evans' auxiliaries are among the most powerful methods for constructing β-hydroxy carbonyl compounds, establishing two contiguous stereocenters simultaneously. nih.govscielo.org.mx The formation of a boron enolate, typically using dibutylboron triflate (Bu₂BOTf), leads to a transition state that reliably produces the syn-aldol product with high diastereoselectivity. nih.govnih.gov This methodology has been instrumental in the synthesis of numerous polyketide natural products.

Table 2: Examples of Asymmetric Aldol Reactions
N-Acyl OxazolidinoneAldehydeConditionsProduct DiastereoselectivityReference
N-Propionyl-(S)-4-benzyl-2-oxazolidinoneIsobutyraldehyde1) Bu₂BOTf, DIPEA, CH₂Cl₂ 2) Isobutyraldehyde, -78 °C>99:1 (syn adduct) nih.gov
N-Acetyl-(S)-4-isopropylthiazolidine-2-thioneBenzaldehyde1) TiCl₄, DIPEA, CH₂Cl₂ 2) Benzaldehyde, -78 °C98:2 (syn adduct) nih.gov

Asymmetric Cycloaddition Reactions: N-acryloyl oxazolidinones serve as effective dienophiles in asymmetric Diels-Alder reactions. nih.gov In the presence of a Lewis acid, the oxazolidinone chelates in a way that blocks one face of the double bond, forcing the diene to approach from the opposite side. This strategy leads to the formation of cyclic structures with multiple stereocenters in a predictable manner. nih.gov

Asymmetric Conjugate Addition: Chiral N-enoyl oxazolidinones are excellent Michael acceptors for the 1,4-conjugate addition of various nucleophiles, including organocuprates and thiols. wikipedia.org The stereochemical outcome is dictated by the chiral auxiliary, which directs the incoming nucleophile to one of the prochiral faces of the β-carbon. This method is crucial for synthesizing enantiomerically enriched β-functionalized carbonyl compounds. wikipedia.org

Beyond C-C bonds, oxazolidinone auxiliaries can direct the formation of carbon-heteroatom bonds at the α-position. These reactions provide access to key chiral building blocks like α-hydroxy, α-amino, and α-halo acids.

Asymmetric Hydroxylation: Enolates of N-acyl oxazolidinones can be hydroxylated using electrophilic oxygen sources, such as molybdenum-based peroxides (MoOPH), to yield protected α-hydroxy carbonyl compounds with high diastereoselectivity. nih.gov

Asymmetric Amination: Electrophilic azide (B81097) sources can react with the enolates to install an azide group, which can be subsequently reduced to an amine. This provides a route to chiral α-amino acids. nih.gov

Asymmetric Halogenation: Treatment of the enolates with electrophilic halogenating agents, such as N-bromosuccinimide (NBS), allows for the stereoselective introduction of a halogen atom at the α-position. nih.gov

Chiral oxazolidinones are themselves often synthesized from natural α-amino acids. In turn, they are widely used to prepare non-proteogenic α-amino acids and their derivatives. nih.gov The asymmetric alkylation, amination, or hydroxylation of an N-glycinyl oxazolidinone provides a versatile platform for accessing a wide range of substituted amino acid precursors. Following the key bond-forming step, cleavage of the auxiliary yields the desired enantiomerically pure amino acid derivative.

Role in Complex Molecule Synthesis

The reliability and high stereoselectivity offered by oxazolidinone auxiliaries have made them a staple in the total synthesis of complex, biologically active molecules. Their ability to set multiple stereocenters in a single step, as seen in aldol reactions, is particularly valuable for streamlining synthetic routes. researchgate.net Notable examples include:

Tipranavir: An early synthesis of this HIV protease inhibitor utilized a conjugate addition to a chiral oxazolidinone Michael acceptor to set a key stereocenter. wikipedia.org

(-)-Cytoxazone: A concise total synthesis of this natural product was achieved using a strategy that hinged on an asymmetric aldol reaction followed by a Curtius rearrangement to form the oxazolidinone ring of the target molecule itself. nih.gov

Alchivemycins: The synthesis of a key fragment of these complex polyketide natural products employed an Evans' oxazolidinone to control stereochemistry during an aldol condensation step.

Potential as Organocatalysts in Enantioselective Reactions

The primary and well-established role of this compound and its derivatives in asymmetric synthesis is that of a chiral auxiliary . This means it is a stoichiometric reagent that is covalently bonded to the substrate to direct a reaction before being cleaved and removed. nih.gov

This is distinct from an organocatalyst , which is a small organic molecule that accelerates a reaction and induces chirality at sub-stoichiometric (catalytic) quantities without being consumed. While there is extensive literature on the synthesis of chiral oxazolidinones using organocatalytic methods, their application as organocatalysts is not a widely documented or established strategy. Their robust covalent attachment to the substrate, which is key to their function as an auxiliary, is fundamentally different from the transient, non-covalent interactions that typically govern organocatalysis. Therefore, while central to asymmetric synthesis, the potential for this compound to act as an organocatalyst is not supported by current research findings.

Advanced Spectroscopic and Stereochemical Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of molecules in solution.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. This technique provides precise atomic coordinates, allowing for the unambiguous assignment of the (R) or (S) configuration at all stereocenters. The analysis of anomalous dispersion effects in the diffraction pattern is crucial for this assignment. Despite the power of this technique, a published crystal structure with detailed crystallographic data for (R)-5-Hydroxy-oxazolidin-2-one could not be found.

A hypothetical data table for such an analysis would typically include:

ParameterValue
Chemical FormulaC₃H₅NO₃
Crystal SystemOrthorhombic (example)
Space GroupP2₁2₁2₁ (example)
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Flack ParameterValue close to 0 for correct assignment
Data Collection TemperatureK

This table is hypothetical and for illustrative purposes only, as specific data for this compound is not available.

Chiroptical Methods for Stereochemical Analysis (e.g., CD, VCD)

Chiroptical techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), measure the differential absorption of left and right circularly polarized light by a chiral molecule. These methods are highly sensitive to the molecule's stereochemistry and are often used to determine absolute configuration by comparing experimental spectra to those predicted by quantum chemical calculations.

An analysis of this compound using these methods would provide a characteristic spectrum that is a mirror image of its (S)-enantiomer. However, no published CD or VCD spectra, or associated computational studies for this specific compound, are currently available.

Theoretical and Computational Chemistry Studies

Conformational Analysis and Dynamics

The biological activity and chemical reactivity of (R)-5-Hydroxy-oxazolidin-2-one are intrinsically linked to its three-dimensional structure and conformational flexibility. Computational methods are employed to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them.

Molecular mechanics (MM) methods offer a computationally efficient way to explore the conformational space of molecules. These methods rely on force fields, which are sets of parameters and equations that approximate the potential energy of a molecular system.

Commonly used force fields for organic molecules include the General Amber Force Field (GAFF), Optimized Potentials for Liquid Simulations (OPLS), and Merck Molecular Force Field (MMFF). These force fields model the energy of a molecule as a sum of terms corresponding to bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

Table 1: Representative Energy Terms in a Typical Molecular Mechanics Force Field
Interaction TermMathematical FormDescription
Bond Stretching$E_{stretch} = \sum_{bonds} k_b(r - r_0)^2$Energy required to stretch or compress a bond from its equilibrium length.
Angle Bending$E_{bend} = \sum_{angles} k_\theta(\theta - \theta_0)^2$Energy required to bend an angle from its equilibrium value.
Torsional (Dihedral)$E_{torsion} = \sum_{dihedrals} \frac{V_n}{2}[1 + cos(n\phi - \gamma)]$Energy associated with rotation around a bond, describing barriers between staggered and eclipsed conformations.
Non-Bonded (van der Waals)$E_{vdw} = \sum_{i}>Represents short-range repulsive and long-range attractive forces between atoms.
Non-Bonded (Electrostatic)$E_{elec} = \sum_{i}>Coulombic interaction between atomic partial charges.

Density Functional Theory (DFT) provides a more accurate description of the electronic structure and, consequently, the conformational energies of molecules compared to molecular mechanics. DFT calculations are used to optimize the geometries of conformers found through force field searches and to calculate their relative energies with higher fidelity.

For substituted oxazolidinones, DFT studies have been employed to determine the optimized geometries and explore their conformational landscapes. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), 6-311++G(d,p)) is crucial for obtaining reliable results. DFT calculations can elucidate the subtle electronic effects, such as hyperconjugation and intramolecular hydrogen bonding, that influence conformational stability. In the case of this compound, DFT would be instrumental in quantifying the strength of a potential intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the oxazolidinone ring, and how this interaction affects the ring pucker and the orientation of the side chain.

Table 2: Hypothetical Relative Energies of this compound Conformers from DFT Calculations
ConformerDescription of Hydroxymethyl Group OrientationRelative Energy (kcal/mol)Key Dihedral Angle (O=C-N-C-C)
AAxial-like, H-bond to carbonyl O0.00-15°
BEquatorial-like, extended away from ring1.535°
CAxial-like, no H-bond2.8-10°

The conformational equilibrium of a molecule can be significantly influenced by its environment, particularly the solvent and temperature. Computational studies can model these effects using either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, which is computationally efficient. Explicit solvent models involve simulating the molecule in a box of solvent molecules (e.g., water, DMSO, chloroform), providing a more detailed and accurate picture of solute-solvent interactions at the cost of higher computational resources.

Molecular dynamics (MD) simulations with explicit solvent are particularly powerful for studying the dynamic nature of conformations and the role of specific solvent interactions. For this compound, polar protic solvents like water would be expected to form hydrogen bonds with both the hydroxyl group and the carbonyl oxygen, potentially disrupting intramolecular hydrogen bonds and favoring more extended conformations. In contrast, non-polar solvents might favor conformations that maximize intramolecular interactions. Temperature affects the conformational population by providing the thermal energy needed to overcome rotational barriers, leading to a broader distribution of accessible conformations at higher temperatures.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a cornerstone in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them.

The elucidation of reaction mechanisms involving the formation or transformation of the oxazolidinone ring heavily relies on the localization of transition states (TS) and the calculation of their corresponding activation energies. DFT methods are widely used for this purpose.

For example, theoretical studies on the synthesis of oxazolidinones from amino epoxides have confirmed that the reaction proceeds via a nucleophilic intramolecular attack of the carbamate (B1207046) on the protonated oxirane ring. By calculating the energy barriers for different possible pathways, computational models can predict the regio- and stereoselectivity of a reaction. For instance, in the synthesis of substituted oxazolidinones, DFT calculations using the M06-2X functional have been used to determine that the trans configuration is favored over the cis configuration due to a lower free energy barrier of the transition state.

Table 3: Calculated Free Energy Barriers for a Representative Oxazolidinone Synthesis Reaction
Reaction PathwayTransition StateCalculated Free Energy Barrier (kcal/mol)Predicted Outcome
Formation of trans productTS-trans14.2Major Product
Formation of cis productTS-cis16.5Minor Product

These calculations not only corroborate experimental observations but also provide a detailed understanding of the electronic and steric factors that govern the reaction outcome.

For reactions occurring in complex environments, such as in an enzyme active site or in solution, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often employed. In this method, the chemically active region of the system (e.g., the reacting molecules and key enzymatic residues) is treated with a high-level QM method, while the surrounding environment (e.g., the rest of the protein and solvent) is described by a computationally less expensive MM force field.

This multiscale approach allows for the modeling of bond-breaking and bond-forming events within a large, complex system, which would be computationally prohibitive with a full QM treatment. QM/MM simulations are essential for understanding enzyme catalysis, where the protein environment plays a critical role in stabilizing transition states and guiding the reaction pathway. For instance, a QM/MM study of an oxazolidinone-based antibiotic bound to its ribosomal target could elucidate the specific interactions responsible for its inhibitory activity and provide insights into mechanisms of drug resistance. The development of massively parallel QM/MM frameworks allows for the simulation of large biomolecular systems with high accuracy, paving the way for more predictive in silico drug design.

Reaction Pathway Mapping and Energy Profiles

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in mapping the complex reaction pathways involved in the synthesis of the oxazolidinone core. One such theoretical investigation focused on the organocatalytic cascade reaction between stable sulfur ylides and nitro-olefins to produce the oxazolidinone ring system nih.govrsc.org.

The study revealed that the crucial rate- and stereoselectivity-determining step is the initial addition of the sulfur ylide to the nitro-olefin. This step can proceed through two distinct and competing reaction channels nih.govrsc.org:

A pathway involving the initial formation of a nitro-cyclopropane intermediate, which subsequently undergoes a rearrangement catalyzed by N,N-dimethylaminopyridine (DMAP) to form an isoxazoline N-oxide. nih.gov

A more direct channel that leads to the generation of the isoxazoline N-oxide intermediate without the formation of a cyclopropane ring. nih.gov

DFT calculations were critical in evaluating the energy profiles of the subsequent, complex rearrangement steps. A previously proposed mechanism was found to be kinetically unfavorable due to a very high reaction energy barrier. In its place, a more feasible 10-step mechanism was computationally identified, which featured a significantly lower energy barrier nih.gov. This highlights the predictive power of computational chemistry in refining and correcting proposed reaction mechanisms. The catalyst, DMAP, was shown to play a vital role as a nucleophilic catalyst in these transformations nih.govrsc.org. Such detailed energy profile mapping is essential for understanding how to control reaction conditions to favor the desired product and stereochemical outcome.

Electronic Structure Analysis (e.g., NBO, HOMO-LUMO)

The electronic structure of a molecule governs its stability, reactivity, and intermolecular interactions. Analyses such as Natural Bond Orbital (NBO) and Frontier Molecular Orbital (HOMO-LUMO) theory provide a quantitative and qualitative understanding of these electronic properties. For the oxazolidinone class of compounds, these analyses are particularly relevant, as studies have shown that their biological activity can be strongly dependent on electronic factors, such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

Natural Bond Orbital (NBO) Analysis NBO analysis transforms the complex, delocalized molecular orbitals from a calculation into localized orbitals that correspond to the intuitive Lewis structure concepts of chemical bonds and lone pairs. This method allows for the quantitative assessment of electron density distribution and stabilizing interactions within the molecule.

Key insights derived from NBO analysis for a molecule like this compound would include:

Atomic Charges: Determining the partial charge on each atom, which helps identify electrophilic and nucleophilic sites.

Hybridization: Describing the hybrid orbitals that constitute the bonds.

Hyperconjugation: Quantifying stabilizing interactions, such as the delocalization of electron density from a filled bonding orbital or lone pair into an empty antibonding orbital. These interactions are crucial for molecular stability.

NBO ParameterDescription and Significance
Natural Atomic ChargeRepresents the net charge on an atom. It is used to understand electrostatic potential and identify reactive sites for nucleophilic or electrophilic attack.
Stabilization Energy E(2)Quantifies the energy of hyperconjugative interactions between donor (filled) and acceptor (unfilled) orbitals. Higher E(2) values indicate stronger electronic delocalization and greater molecular stability.

Frontier Molecular Orbital (HOMO-LUMO) Analysis The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy and localization of these orbitals are fundamental indicators of a molecule's chemical reactivity and kinetic stability.

HOMO: Represents the outermost electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: Represents the lowest-energy site for accepting electrons. A lower LUMO energy suggests a greater ability to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap implies that the molecule can be easily excited, indicating high polarizability, low kinetic stability, and high chemical reactivity.

FMO ParameterDescription and Significance
EHOMO (Energy of HOMO)Indicates the molecule's capacity to donate electrons. Higher values suggest stronger electron-donating ability.
ELUMO (Energy of LUMO)Indicates the molecule's capacity to accept electrons. Lower values suggest stronger electron-accepting ability and susceptibility to nucleophilic attack.
ΔE (HOMO-LUMO Gap)Reflects the molecule's kinetic stability and chemical reactivity. A smaller gap is associated with higher reactivity and lower stability.

Emerging Research Directions and Future Perspectives

Development of Novel Sustainable Synthesis Approaches

The synthesis of enantiomerically pure compounds like (R)-5-Hydroxy-oxazolidin-2-one is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, use of renewable resources, and employment of safer chemical processes. mdpi.comjddhs.com Current research is actively pursuing innovative and sustainable methods to construct the oxazolidinone ring.

One-pot synthesis methodologies are gaining traction as they streamline reaction sequences, reduce solvent usage, and minimize purification steps. An example is the metal-free, one-pot conversion of epoxides and chlorosulfonyl isocyanate, which offers good yields and shorter reaction times. nih.gov Furthermore, the use of microwave irradiation with reagents like urea (B33335) and ethanolamine (B43304) presents an energy-efficient, solvent-minimal approach to synthesizing oxazolidin-2-one derivatives. nih.gov

Biocatalysis and chemo-enzymatic strategies represent a significant leap towards environmentally benign synthesis. These methods leverage the high selectivity and efficiency of enzymes to produce chiral compounds under mild conditions. mdpi.com A notable development is the use of engineered halohydrin dehalogenases (HHDHs) for the synthesis of chiral oxazolidinones, including the muscle relaxant metaxalone. chemistryviews.org By mutating the enzymes, researchers have enhanced catalytic efficiency and enantioselectivity, enabling the use of inexpensive starting materials like epoxides and cyanate. chemistryviews.org This biocatalytic approach not only provides a greener alternative to traditional chemical methods but also allows for the synthesis of various analogues.

The table below summarizes some sustainable approaches being explored for oxazolidinone synthesis.

Synthesis ApproachKey FeaturesAdvantages
One-Pot Synthesis Metal-free reaction of epoxides and chlorosulfonyl isocyanate. nih.govReduced reaction time, simple purification, good yields. nih.gov
Microwave-Assisted Uses urea and ethanolamine in a chemical paste medium. nih.govEnergy-efficient, minimal solvent use. mdpi.comnih.gov
Biocatalysis Employs engineered halohydrin dehalogenases (HHDHs). chemistryviews.orgHigh enantioselectivity, mild reaction conditions, uses low-cost substrates. chemistryviews.org

Future work in this area will likely focus on discovering and engineering new enzymes with broader substrate scopes and improved stability, as well as developing integrated continuous flow processes that combine biocatalytic steps for even greater efficiency and sustainability. rsc.orgrsc.org

Exploration of New Synthetic Utilities

The this compound moiety is not just a synthetic target but also a crucial starting point for creating a diverse array of other valuable molecules. Its functionalized structure makes it an ideal chiral building block. bioorg.org Oxazolidinones, in general, are recognized as versatile chiral auxiliaries, capable of directing the stereochemical outcome of reactions such as alkylations, aldol (B89426) condensations, and Diels-Alder reactions. wikipedia.orgresearchgate.net

The application of oxazolidinones as chiral auxiliaries has been pivotal in the total synthesis of numerous biologically active natural products. rsc.org For instance, they have been instrumental in the asymmetric synthesis of non-proteogenic α-amino acids, β-lactams, and various complex antibiotics. sigmaaldrich.com The ability to control the formation of new stereocenters with high precision makes these auxiliaries invaluable in drug discovery and development. wikipedia.orgrsc.org

Moreover, the 5-hydroxymethyl group of the title compound serves as a handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives with diverse biological activities. nih.gov Research has shown that modifications at the C-5 position of the oxazolidinone ring can lead to potent antibacterial agents, including compounds active against multidrug-resistant bacteria. nih.govnih.gov For example, 5-functionalized chiral oxazolidin-2-ones are key structural components of important antibiotics like Linezolid. bioorg.org

Emerging applications are also being investigated, such as their use as building blocks for foldamers and as organocatalysts in enantioselective reactions. researchgate.net The intramolecular cyclization of oxazolidinone precursors provides access to functionalized lactams, which are themselves important synthetic intermediates. nih.gov

The table below highlights the diverse synthetic utilities of the oxazolidinone scaffold.

Application AreaDescriptionExamples
Chiral Auxiliaries Directing stereochemistry in asymmetric synthesis. wikipedia.orgAldol reactions, alkylations, Diels-Alder reactions. wikipedia.orgresearchgate.net
Bioactive Molecules Serving as a core scaffold for pharmaceuticals. nih.govAntibiotics (e.g., Linezolid), protease inhibitors. nih.govbioorg.org
Synthetic Intermediates Building blocks for other complex structures.Precursors for functionalized lactams, α-amino acids. nih.govresearchgate.net
Emerging Roles Novel applications in materials and catalysis.Building blocks for foldamers, organocatalysts. researchgate.net

The continued exploration of the oxazolidinone scaffold is expected to uncover new reaction pathways and lead to the development of novel therapeutics and functional materials.

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental synthesis is accelerating progress in the field of oxazolidinone chemistry. nih.gov Density Functional Theory (DFT) has become a powerful tool for elucidating reaction mechanisms, rationalizing stereochemical outcomes, and predicting the properties of new molecules. uv.eszenodo.orgsemanticscholar.org

Computational studies have provided crucial insights into the synthesis of oxazolidinones. For example, DFT calculations were used to investigate the mechanism of the one-pot reaction between epoxides and chlorosulfonyl isocyanate, revealing an asynchronous concerted pathway and explaining the observed product ratios and regioselectivity. nih.gov Similarly, DFT studies have been employed to understand the ring contraction of 5-hydroxy-1,3-oxazin-2-ones into 5-hydroxymethyl-oxazolidinones, confirming that the basicity of the reagent, rather than its nucleophilicity, is the driving factor. researchgate.net

This integrated approach is also vital in drug design and discovery. Researchers synthesize novel oxazolidinone derivatives and then use computational methods like DFT, molecular docking, and Molecular Dynamics (MD) simulations to screen their potential as drug candidates. nih.gov These in silico studies can predict binding affinities to biological targets (like the main protease of SARS-CoV-2), evaluate drug-likeness, and estimate ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govnih.gov This process allows for the rational design of more potent and selective compounds while reducing the time and cost associated with traditional trial-and-error synthesis and screening.

The table below illustrates how computational methods are being integrated with experimental work.

MethodologyApplication in Oxazolidinone ResearchKey Insights Gained
DFT Calculations Elucidating reaction mechanisms for synthesis. nih.govresearchgate.netConfirmation of reaction pathways (e.g., concerted vs. stepwise), rationalization of stereoselectivity. nih.govuv.es
Molecular Docking Predicting binding modes of oxazolidinone derivatives to protein targets. nih.govIdentification of key interactions, screening for potential inhibitors. nih.govnih.gov
MD Simulations Assessing the stability of ligand-protein complexes. nih.govUnderstanding dynamic behavior and binding affinity. nih.gov
ADMET Prediction Evaluating the drug-like properties of new compounds. nih.govEarly-stage assessment of pharmacokinetic and toxicity profiles. nih.gov

The future of this compound research will undoubtedly involve a deeper integration of these computational and experimental techniques. This will enable the de novo design of novel catalysts for more sustainable syntheses and the creation of next-generation therapeutics with improved efficacy and safety profiles.

Q & A

Q. What advanced analytical methods differentiate this compound from its degradation products?

  • Methodological Answer: LC-MS/MS with collision-induced dissociation (CID) identifies fragmentation patterns unique to the parent compound. Stability studies under stress conditions (heat, light, pH extremes) coupled with NMR track degradation pathways (e.g., ring-opening to form amines) .

Q. How can computational modeling predict the binding affinity of this compound derivatives to biological targets?

  • Methodological Answer: Molecular docking (e.g., AutoDock Vina) simulates interactions with protein active sites. QSAR models trained on IC₅₀ data from analogs predict bioactivity. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What experimental designs mitigate risks of racemization during functionalization of this compound?

  • Methodological Answer: Avoid strong acids/bases that protonate the oxazolidinone oxygen, which can lead to ring-opening and racemization. Use mild reagents (e.g., DCC for acylations) and monitor enantiopurity intermittently via chiral HPLC .

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